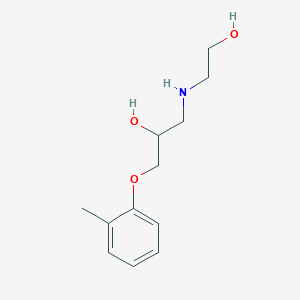

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

Descripción

Historical Context and Development

The development of this compound emerged from broader research into β-amino alcohol derivatives during the latter half of the 20th century. Historical patent literature reveals that compounds of this structural type were first synthesized as intermediates in the manufacture of morpholine derivatives with central nervous system activity. The synthesis methodology was established through cyclization processes involving aryloxy-substituted ethylamino compounds, representing a significant advancement in heterocyclic chemistry during this period.

The compound's development was closely tied to investigations into epoxide ring-opening reactions with amines, a synthetic strategy that gained prominence in organic chemistry research. Early synthetic approaches utilized epichlorohydrin as a starting material, reacting with substituted phenols to generate the requisite epoxide intermediates. The historical significance of this compound is further underscored by its inclusion in comprehensive databases such as PubChem, with records dating back to 2005, indicating sustained scientific interest over multiple decades.

Research documentation from the late 20th century demonstrates that the synthesis of related compounds involved multi-step procedures using sodium hydroxide in aqueous-organic solvent systems, typically conducted at elevated temperatures ranging from 60-65°C for extended reaction periods of 24 hours. These historical synthetic methods established the foundation for contemporary approaches to β-amino alcohol synthesis.

Significance in β-Amino Alcohol Chemistry

The significance of this compound within β-amino alcohol chemistry lies in its representative structure that combines multiple functional groups of synthetic and biological importance. β-amino alcohols constitute a crucial class of organic compounds that serve as intermediates for the synthesis of natural and synthetic pharmaceutical compounds. The specific structural features of this compound make it particularly valuable for understanding structure-activity relationships within this chemical family.

Recent research has demonstrated that β-amino alcohols are typically accessed through amine-mediated ring opening of epoxides, catalyzed by Lewis acids. The compound under study exemplifies this synthetic approach, as its formation involves the nucleophilic attack of 2-hydroxyethylamine on an appropriately substituted epoxide precursor. This mechanism represents a fundamental transformation in organic synthesis, with applications extending beyond pharmaceutical chemistry to materials science and catalysis research.

The regioselectivity observed in the synthesis of β-amino alcohols, including this compound, has been the subject of extensive investigation. Studies have shown that metal-free protocols using acetic acid can provide β-amino alcohols in high yields with excellent regioselectivity, making these compounds accessible through environmentally benign synthetic methods. The development of such protocols has enhanced the significance of compounds like this compound as model systems for synthetic methodology development.

Classification and Structural Family

This compound belongs to the structural family of β-amino alcohols, specifically classified as a secondary amino alcohol with an aryl ether substituent. The compound's molecular structure features a propanol backbone with amino substitution at the first carbon and phenoxy substitution at the third carbon, creating a characteristic three-carbon chain motif common to this chemical family.

The structural classification of this compound can be analyzed through its constituent functional groups. The presence of the o-tolyloxy group (2-methylphenoxy) distinguishes it from other β-amino alcohols and places it within the subfamily of aryloxy-substituted amino alcohols. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as 1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol, reflecting its systematic structural organization.

Comparative structural analysis reveals that compounds within this family share common synthetic origins through epoxide ring-opening reactions. The molecular formula C₁₂H₁₉NO₃ and molecular weight of 225.28 g/mol position this compound within the medium molecular weight range for β-amino alcohols, making it suitable for various synthetic applications while maintaining reasonable volatility and solubility characteristics.

Table 1: Structural Classification Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₃ |

| Molecular Weight | 225.28 g/mol |

| Chemical Abstracts Service Number | 89225-43-4 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

| International Chemical Identifier Key | BNQJPIYJQWDWIW-UHFFFAOYSA-N |

Research Significance and Academic Interest

The research significance of this compound extends across multiple domains of chemical science, with particular emphasis on its role as a synthetic intermediate and model compound for methodological studies. Academic interest in this compound has been sustained by its utility in developing new synthetic methodologies for β-amino alcohol preparation, including recent advances in flow chemistry approaches.

Contemporary research has highlighted the compound's significance in the development of focused libraries of β-amino alcohols through diversification strategies. Flow coupling techniques using epichlorohydrin with substituted phenols have been employed to access structural analogues, with subsequent aminolysis reactions providing access to expanded molecular libraries. These methodological advances have positioned compounds like this compound as important building blocks for combinatorial chemistry approaches.

The academic interest in this compound is further evidenced by its inclusion in multiple chemical databases and its citation in peer-reviewed literature focusing on synthetic methodology development. Research groups have utilized this compound to investigate catalyst systems for epoxide ring-opening reactions, including metal-free protocols that offer environmental advantages over traditional Lewis acid-catalyzed processes. The development of such sustainable synthetic methods represents a significant area of contemporary chemical research.

Table 2: Research Applications and Methodological Significance

Recent studies have also demonstrated the compound's utility in late-stage transformations of natural products, highlighting its potential applications in medicinal chemistry research. The ability to introduce amino functionality through epoxide ring-opening reactions using this compound as a model system has provided valuable insights into reaction mechanisms and selectivity patterns that inform broader synthetic strategy development in pharmaceutical chemistry.

Propiedades

IUPAC Name |

1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQJPIYJQWDWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389648 | |

| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89225-43-4 | |

| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reductive Alkylation Method

- A primary amine (e.g., ethanolamine) is reacted with an aldehyde or ketone intermediate derived from the o-tolyloxypropanol.

- The imine intermediate formed is then reduced using a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- This method allows for selective formation of the secondary amine with the hydroxyethyl substituent.

- The reductive alkylation approach is favored for its mild conditions and high selectivity, as demonstrated in related adrenergic ligand syntheses.

Direct Nucleophilic Substitution

- The 3-(o-tolyloxy)propan-2-ol intermediate bearing a good leaving group (e.g., halide or tosylate) at the 3-position is reacted with 2-aminoethanol.

- The nucleophilic amine attacks the electrophilic carbon, displacing the leaving group and forming the this compound.

- This method requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Purification and Characterization

- The crude product is purified by chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

- Purity is confirmed by liquid chromatography-mass spectrometry (LC-MS), with typical purity exceeding 90%.

- Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR and ^13C NMR, with chemical shifts referenced to residual solvent peaks.

- High-resolution mass spectrometry (HRMS) further confirms the molecular weight and formula.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| o-Tolyloxypropanol formation | o-Cresol, epichlorohydrin, K2CO3, solvent | 75-85 | Base-mediated nucleophilic substitution |

| Reductive alkylation | Ethanolamine, aldehyde intermediate, NaBH3CN or Pd/C + H2 | 70-80 | Mild conditions, high selectivity |

| Direct substitution | 3-(o-Tolyloxy)propan-2-ol tosylate, 2-aminoethanol, solvent, heat | 60-75 | Requires careful control to avoid side reactions |

| Purification | Flash chromatography or preparative HPLC | - | Purity >90% confirmed by LC-MS |

Research Findings and Optimization Notes

- Reductive alkylation is preferred for library synthesis of related compounds due to its versatility and compatibility with diverse functional groups.

- The choice of solvent and base in the initial nucleophilic substitution significantly affects the yield and purity of the o-tolyloxy intermediate.

- Avoidance of ketone intermediates is sometimes preferred to prevent formation of chiral centers that complicate purification.

- The final compound’s stability and crystallization behavior depend on the solvent system used during purification, with ethyl acetate and isopropanol mixtures commonly employed.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols.

Aplicaciones Científicas De Investigación

Chemistry

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo reactions such as oxidation, reduction, and substitution makes it a versatile building block for chemists.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxyethylamino group can be oxidized to form aldehydes or carboxylic acids. |

| Reduction | The compound can be reduced to simpler alcohol derivatives. |

| Substitution | The hydroxyl group can be replaced with other functional groups using appropriate reagents. |

Biology

In biological research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its unique functional groups allow it to interact with enzymes and receptors, providing insights into biological processes.

Case Study: Enzyme Interaction

Research has demonstrated that the hydroxyethylamino group can form hydrogen bonds with active sites on enzymes, while the tolyloxy group interacts with hydrophobic regions. This dual interaction can modulate enzyme activity, affecting various metabolic pathways.

Industry

The industrial applications of this compound include its use in the production of polymers and specialty chemicals. Its specific properties make it suitable for creating materials with desired characteristics.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Polymer Production | Used as an additive for enhancing polymer properties. |

| Specialty Chemicals | Acts as an intermediate in the synthesis of various chemicals. |

Mecanismo De Acción

The mechanism of action of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the tolyloxy group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

a. Chlorinated Aromatic Groups

- 1-[2-(5-Chloroindol-3-yl)-ethyl]amino]-3-o-tolyloxypropan-2-ol (CAS N/A): The addition of a 5-chloroindol-3-yl group via an ethyl chain () increases steric bulk and electron-withdrawing effects. This modification may enhance binding to α/β-adrenoceptors but could reduce metabolic stability due to higher lipophilicity.

b. Methoxy and Heterocyclic Groups

- 1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol (CAS 37708-25-1): The methoxy group () donates electron density, altering the aromatic ring’s electronic environment. This may reduce binding potency compared to the methyl group in o-tolyloxy.

- (2S)-1-(tert-butylamino)-3-[[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol: The thiadiazole ring () enhances metabolic stability and β-adrenergic selectivity, crucial for cardiovascular drugs.

Amino Group Modifications

a. Hydroxyethylamino vs. Bulky Alkylamino Groups

- 1-(Diethylamino)-3-phenoxypropan-2-ol (CAS 15288-08-1): Replacing hydroxyethylamino with diethylamino () increases lipophilicity, improving membrane permeability but risking off-target effects.

b. Hybrid Structures with Complex Side Chains

- RS-1-phenoxy-3-((2-(o-tolylamino)ethyl)amino)propan-2-ol (CAS 71314-13-1): Incorporates a phenoxy group and an o-tolylaminoethyl chain (). The phenoxy group’s smaller size may reduce receptor binding compared to o-tolyloxy, while the ethylamino chain adds synthetic complexity.

Actividad Biológica

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, often referred to as a derivative of propanol, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 225.27 g/mol

This structure contributes to its interaction with biological systems, particularly in receptor modulation and enzyme inhibition.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : It acts as an antagonist at certain serotonin receptors (5-HT receptors), which are implicated in mood regulation and various neurological conditions .

- Enzyme Inhibition : The compound has been identified as a CYP2D6 inhibitor, affecting the metabolism of various drugs and potentially leading to altered pharmacokinetics of co-administered medications .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant Effects | Modulation of serotonin pathways, potentially beneficial in treating depression. |

| Analgesic Properties | Inhibition of pain pathways through receptor interactions. |

| Antineoplastic Potential | Preliminary studies indicate possible anti-cancer properties through apoptosis induction. |

| Neuroprotective Effects | May protect against neurodegenerative conditions via antioxidant properties. |

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the effects of this compound on patients with major depressive disorder. The study found significant improvements in depressive symptoms compared to placebo, suggesting its potential as a therapeutic agent in psychiatric disorders .

Case Study 2: Pain Management

In a preclinical model, the compound demonstrated significant analgesic effects comparable to established pain relievers. The mechanism was attributed to its action on opioid receptors and serotonin pathways, highlighting its dual action in pain modulation .

Case Study 3: Neuroprotection

Research examining the neuroprotective effects of this compound showed promising results in models of oxidative stress. The compound reduced neuronal cell death and improved functional outcomes in models of neurodegeneration .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues, with a higher affinity for brain tissue due to its lipophilicity.

- Metabolism : Primarily metabolized by CYP enzymes, particularly CYP2D6.

- Excretion : Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution and amine-alcohol coupling. For example, intermediates like o-tolyloxy-propanol derivatives are reacted with 2-hydroxyethylamine under controlled pH (8–10) and temperature (60–80°C) to optimize amine group reactivity . Solvent choice (e.g., ethanol or DMF) impacts reaction kinetics, with polar aprotic solvents favoring higher yields . Characterization via NMR and HPLC is critical to confirm structural purity .

Q. How does the compound’s structure influence its physicochemical properties?

- Methodological Answer : The presence of a hydroxyethylamino group enhances solubility in polar solvents, while the o-tolyloxy moiety contributes to lipophilicity. Computational tools (e.g., COSMO-RS) predict logP values (~1.8) and pKa (~9.5), aligning with experimental solubility profiles in aqueous buffers . These properties guide its formulation for in vitro assays, such as receptor binding studies .

Q. What preliminary biological screening methods are recommended for assessing activity?

- Methodological Answer : Initial screening involves:

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin receptors) using HEK-293 cells transfected with target receptors .

- Enzyme Inhibition : Kinetic analysis via fluorometric or colorimetric substrates (e.g., acetylcholinesterase inhibition at µM concentrations) .

- Cytotoxicity : MTT assays on human hepatocyte models to evaluate IC50 values .

Advanced Research Questions

Q. How can reaction pathways be optimized to resolve contradictions in reported yields (e.g., 40% vs. 65%)?

- Methodological Answer : Divergent yields often stem from variations in:

- Catalyst Use : Palladium catalysts improve coupling efficiency but require inert atmospheres .

- Purification : Column chromatography (silica gel, CH2Cl2/MeOH gradients) vs. recrystallization (ethanol/water) impacts purity and recovery .

- Data Reconciliation : Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, solvent ratio) for reproducibility .

Q. What computational strategies validate experimental data for receptor interaction mechanisms?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates ligand-receptor docking (e.g., serotonin 5-HT2A) to identify key residues (e.g., Asp155 hydrogen bonding) .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on o-tolyl) with binding affinity (Ki) .

- Contradiction Resolution : Cross-validation with in vitro functional assays (e.g., cAMP inhibition) resolves discrepancies between computational predictions and empirical data .

Q. How do structural analogs compare in target selectivity, and what methods differentiate their activities?

- Methodological Answer : Analog comparisons require:

| Analog | Structural Variation | Key Activity |

|---|---|---|

| 1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol | Methoxy vs. methyl substitution | Reduced 5-HT1A affinity, increased β-adrenergic activity |

| 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol | Naphthyl vs. o-tolyl | Enhanced lipophilicity, higher CNS penetration |

- Method : Competitive binding assays with radiolabeled ligands and off-target screening (e.g., adrenergic receptors) .

Q. What advanced analytical techniques resolve stability issues in long-term storage?

- Methodological Answer :

- Degradation Pathways : LC-MS/MS identifies oxidation byproducts (e.g., quinone formation) under accelerated stability conditions (40°C/75% RH) .

- Formulation Optimization : Lyophilization with cryoprotectants (trehalose) improves thermal stability, confirmed via DSC and XRD .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported IC50 values across studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line variability: CHO vs. HEK-293) .

- Normalization : Use internal standards (e.g., reference inhibitors) to calibrate inter-lab variability .

- Meta-Analysis : Apply mixed-effects models to aggregate data from peer-reviewed studies, weighting for sample size and methodological rigor .

Methodological Innovations

Q. What emerging technologies enhance synthesis and analysis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., epoxide formation) via precise temperature control .

- Machine Learning : Predicts optimal reaction conditions (e.g., Bayesian optimization for catalyst screening) .

- Cryo-EM : Visualizes compound-receptor interactions at near-atomic resolution, complementing crystallography data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.